molecular formula C10H13NO2 B1265494 2-Amino-3-phenylbutanoic acid CAS No. 2260-12-0

2-Amino-3-phenylbutanoic acid

Cat. No.: B1265494
CAS No.: 2260-12-0
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-UHFFFAOYSA-N
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Description

2-Amino-3-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the butanoic acid backbone. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the asymmetric hydrogenation of 2-phenyl-3-butenoic acid using a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the enzymatic reduction of 2-oxo-3-phenylbutanoic acid using phenylalanine dehydrogenase has been reported as an efficient method .

Chemical Reactions Analysis

Reductive Amination

  • Reagents : Benzaldehyde, ethyl acetoacetate, aluminum chloride, hydrochloric acid

  • Conditions : Friedel-Crafts alkylation followed by hydrolysis and reduction

  • Yield : ≥65% for reduction steps using hydrogen gas with Pd/C catalyst

Amino Group Oxidation

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Products : Oximes, nitriles, or imines via oxidation of the primary amine

  • Conditions : Acidic or neutral aqueous solutions at 25–80°C

Carboxylic Acid Oxidation

  • Reagents : Ozone (O₃), hydrogen peroxide (H₂O₂)

  • Products : Ketones (e.g., phenylbutanone derivatives)

Carboxylic Acid Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Products : Primary alcohols (e.g., 3-phenylbutanol derivatives)

  • Yield : ~70–85% under anhydrous conditions

Catalytic Hydrogenation

  • Catalysts : Pd/C, Raney nickel

  • Applications : Stereoselective synthesis of β-methylphenylalanine analogs

Nucleophilic Substitution

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides

  • Products : N-alkylated or N-acylated derivatives

  • Conditions : Basic pH (e.g., NaOH) at 0–25°C

Electrophilic Aromatic Substitution

  • Reagents : Bromine (Br₂), nitric acid (HNO₃)

  • Products : Halogenated or nitro-substituted phenyl derivatives

  • Regioselectivity : Para-substitution dominates due to phenyl ring activation

Peptide Bond Formation

  • Reagents : DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

  • Applications : Synthesis of dipeptides or macrocyclic compounds

Lactam Formation

  • Conditions : Heating under reflux with dehydrating agents (e.g., P₂O₅)

  • Products : Five- or six-membered lactams via intramolecular cyclization

Enzymatic Interactions

  • Targets : GABA receptors, aminopeptidases

  • Mechanism : Competitive inhibition of enkephalinase, enhancing opioid analgesia

  • Metabolism : Rapid conversion to phenylacetate in vivo

Comparative Reaction Data

Reaction Type Reagents/Conditions Major Products Yield Key Sources
Oxidation (NH₂)KMnO₄, H₂O, 50°COximes/nitriles60–75%
Reduction (COOH)LiAlH₄, THF, 0°C3-Phenylbutanol70–85%
Substitution (N)CH₃I, NaOH, 25°CN-Methyl derivatives80–90%
Catalytic H₂Pd/C, H₂, 30°Cβ-Methylphenylalanine analogs≥65%

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Use : Investigated for treating anxiety disorders, post-traumatic stress disorder (PTSD), depression, and insomnia. Clinical trials have shown significant improvements in anxiety symptoms among patients using Phenibut .
  • Neuroprotective Effects : In animal models, Phenibut has demonstrated potential neuroprotective properties, reducing neuronal loss and improving cognitive function in models of neurodegeneration .

Pharmacology

  • GABAergic Activity : As a GABA analog, it is studied for its role in modulating GABAergic neurotransmission, which is crucial for maintaining balance in excitatory and inhibitory signals in the brain .
  • Pain Management : Its interaction with voltage-dependent calcium channels suggests potential applications in pain management, similar to gabapentin .

Psychopharmacology

  • Anxiolytic Effects : Clinical studies have reported that Phenibut can significantly reduce anxiety levels and improve mood in individuals with generalized anxiety disorder .
  • Cognitive Enhancement : Some studies suggest that it may enhance cognitive functions such as memory and learning due to its dopaminergic activity .

Case Studies

Study Focus Findings
Anxiety ManagementA clinical trial reported significant improvement in anxiety symptoms after four weeks of treatment with Phenibut .
Neuroprotective PotentialIn an animal model of Alzheimer's disease, Phenibut reduced neuronal loss and improved cognitive function .
Pain ReliefObservations indicate that Phenibut may alleviate chronic pain through its action on GABA_B receptors and calcium channels .

Mechanism of Action

The mechanism of action of 2-amino-3-phenylbutanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as phenylalanine dehydrogenase, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to participate in enzymatic reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

    2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-Amino-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

Comparison: 2-Amino-3-phenylbutanoic acid is unique due to the presence of both an amino group and a phenyl group on the butanoic acid backbone, which imparts distinct chemical properties and reactivity. Compared to 2-amino-3-methylbutanoic acid, the phenyl group in this compound provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules .

Biological Activity

2-Amino-3-phenylbutanoic acid, also known as Phenibut , is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). This compound has garnered attention in both biochemical research and clinical applications due to its unique biological activities, particularly its role as a GABA_B receptor agonist. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H13NO2
  • Molecular Weight : Approximately 179.22 g/mol
  • CAS Number : 5438-07-3

The compound features a chiral center, which contributes to its diverse biological activity. Its structure includes an amino group and a phenyl group attached to a butanoic acid backbone, allowing it to interact with various biological targets.

The primary mechanism of action for this compound involves its interaction with GABA_B receptors in the central nervous system. This interaction leads to several pharmacological effects:

  • Anxiolytic Effects : The compound exhibits anxiolytic properties similar to those of traditional benzodiazepines but with a different side effect profile.
  • Neuroprotective Effects : Research suggests that it may protect neurons from excitotoxicity by modulating glutamate receptors, thereby reducing neuronal damage in conditions such as stroke or neurodegenerative diseases.

1. Anxiolytic and Sedative Effects

Phenibut is often used for its anxiolytic effects, which can be beneficial in treating anxiety disorders. Clinical studies have demonstrated that it can reduce anxiety levels without significant sedation at lower doses .

2. Neuroprotection

Emerging research indicates that this compound may have neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases .

3. Modulation of Neurotransmitter Systems

The compound influences various neurotransmitter systems, particularly through its action on GABA_B receptors. It enhances GABAergic transmission while inhibiting glutamatergic activity, which is crucial for maintaining the balance between excitation and inhibition in the brain .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Owen et al. (2016)Reported on the prevalence of Phenibut use as a novel psychoactive substance (NPS), noting its anxiolytic effects and potential for misuse .
Research on NeuroprotectionInvestigated the protective effects against glutamate-induced neurotoxicity in vitro, suggesting potential applications in treating neurological disorders.
Clinical ObservationsDocumented cases of withdrawal symptoms in users, emphasizing the need for careful monitoring when used therapeutically .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-phenylbutanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, solid-phase peptide synthesis (SPPS) can be adapted using Fmoc-protected intermediates to control stereochemistry . Chiral HPLC (e.g., using polysaccharide-based columns) is critical for verifying enantiomeric purity, with mobile phases optimized for polar amino acid derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment. For stereochemical analysis, circular dichroism (CD) spectroscopy or X-ray crystallography may be employed . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in moisture-free conditions to prevent racemization or hydrolysis. Lyophilized forms are stable for long-term storage, but solutions in polar solvents (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling optimize the interaction of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties, while molecular dynamics (MD) simulations model binding affinities to receptors like GABAA or NMDA. Docking studies using AutoDock Vina or Schrödinger Suite can guide mutagenesis experiments . Pair with in vitro assays (e.g., radioligand binding) to validate computational predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Systematic SAR (structure-activity relationship) studies are essential. For example, compare methyl-substituted derivatives (e.g., β-methyl-Phe analogs) to isolate steric/electronic effects . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and reconcile discrepancies in IC50 values .

Q. How can enantiomers of this compound be separated for pharmacological studies?

  • Methodological Answer : Chiral resolution via dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee . Alternatively, capillary electrophoresis (CE) with cyclodextrin additives separates enantiomers at preparative scales .

Q. What in vitro assays are suitable for evaluating the neuroactive potential of this compound?

  • Methodological Answer : Use primary neuronal cultures or transfected HEK293 cells expressing ionotropic receptors. Patch-clamp electrophysiology measures ion flux modulation, while fluorescence-based calcium imaging (e.g., Fluo-4 AM) quantifies receptor activation . Validate with knockout models or competitive antagonists (e.g., bicuculline for GABA receptors) .

Properties

IUPAC Name

2-amino-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQDMYEJPNDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260-12-0
Record name 2-Amino-3-phenylbutanoic acid
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Record name 2-Amino-3-phenylbutanoic acid
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Record name 2-amino-3-phenylbutanoic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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